1-(4-nitrophenethyl)-1H-imidazole

Catalog No.
S3342290
CAS No.
56643-91-5
M.F
C11H11N3O2
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-nitrophenethyl)-1H-imidazole

CAS Number

56643-91-5

Product Name

1-(4-nitrophenethyl)-1H-imidazole

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]imidazole

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9H,5,7H2

InChI Key

HCPMKJOVCNZGSD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]

1-(4-Nitrophenethyl)-1H-imidazole is a chemical compound with the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of 217.23 g/mol. It features a nitrophenyl group attached to an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by its yellow to light yellow crystalline appearance and has a melting point ranging from 203°C to 207°C . Its chemical structure can be represented as follows:

text
N / \ C C || | C C | | C---C \ / C | N | O2N

Synthesis and Characterization:

1-(4-Nitrophenethyl)-1H-imidazole is a heterocyclic organic compound, containing a five-membered imidazole ring fused with a benzene ring. The specific location of the nitro group (NO₂) on the benzene ring is at the para position (4th position). Although research on its specific applications is limited, there are documented procedures for its synthesis and characterization using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

While there is no extensive research exploring the specific applications of 1-(4-nitrophenethyl)-1H-imidazole, its structural features suggest potential avenues for further investigation:

  • Bioisosterism: The imidazole ring is a common functional group found in many biologically active molecules, including pharmaceuticals. 1-(4-Nitrophenethyl)-1H-imidazole could be explored as a bioisostere, a molecule with similar shape and properties to a known bioactive compound, potentially leading to the development of new drugs [].
  • Material Science: The combination of the aromatic nitro group and the imidazole ring suggests potential applications in material science, such as the development of new organic conductors or sensors due to the interesting electronic properties these functional groups can impart [].
Due to the presence of both the imidazole ring and the nitrophenyl substituent. Typical reactions include:

  • Nucleophilic substitutions: The nitro group can be reduced to an amine, allowing for further functionalization.
  • Electrophilic aromatic substitution: The aromatic nature of the nitrophenyl group can undergo electrophilic attack, leading to various derivatives.
  • Condensation reactions: This compound can act as a building block in synthesizing more complex molecules, particularly in medicinal chemistry .

Research has indicated that 1-(4-nitrophenethyl)-1H-imidazole exhibits significant biological activity. It has been studied for its potential as an inhibitor of various biological targets, particularly in the context of antiviral and anticancer activities. The imidazole moiety is known for its ability to interact with biological systems, making this compound a candidate for further pharmacological studies .

The synthesis of 1-(4-nitrophenethyl)-1H-imidazole typically involves the following methods:

  • Condensation reactions: This method combines 4-nitrophenethylamine with imidazole derivatives under acidic or basic conditions, often using solvents like ethanol or dimethylformamide.
  • Microwave-assisted synthesis: This technique enhances reaction rates and yields by utilizing microwave irradiation, allowing for rapid formation of the desired product .

1-(4-Nitrophenethyl)-1H-imidazole finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating viral infections and cancers.
  • Chemical research: Used as an intermediate in the synthesis of other imidazole derivatives and pharmaceuticals.
  • Material science: Its unique properties may be exploited in developing new materials with specific functionalities .

Studies on the interactions of 1-(4-nitrophenethyl)-1H-imidazole with biological macromolecules have shown that it can bind effectively to certain enzymes and receptors. This binding affinity suggests that it may modulate biological pathways, leading to its potential use in therapeutic applications. Further research is needed to elucidate the precise mechanisms of action and interaction profiles .

Similar compounds include:

  • 1-(Phenyl)-1H-imidazole: Lacks the nitro group but shares the imidazole core; used in similar applications.
  • 4-Nitrophenylimidazole: A direct derivative with similar properties but differing substituents on the imidazole ring.
  • Imidazo[1,2-a]pyridine: Shares structural features but differs in nitrogen placement; explored for different biological activities.
CompoundStructural FeaturesBiological Activity
1-(Phenyl)-1H-imidazolePhenyl groupModerate activity
4-NitrophenylimidazoleNitro group on phenylAntimicrobial properties
Imidazo[1,2-a]pyridineDifferent nitrogen placementAnticancer properties

The uniqueness of 1-(4-nitrophenethyl)-1H-imidazole lies in its specific combination of a nitrophenyl substituent and an imidazole ring, which may confer distinct pharmacological properties compared to its analogs .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

217.085126602 g/mol

Monoisotopic Mass

217.085126602 g/mol

Heavy Atom Count

16

Wikipedia

1-(4-nitrophenethyl)-1H-imidazole

Dates

Modify: 2023-08-19

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